1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is a synthetic phospholipid that plays a significant role in various biochemical applications. It is primarily recognized for its structural similarity to naturally occurring phosphatidylserine, which is crucial in cell membrane dynamics. The compound's molecular formula is and it has a molecular weight of approximately 810.03 g/mol. Its unique properties make it a valuable tool in research related to membrane biology, drug delivery, and cellular signaling.
This compound can be sourced from various chemical suppliers, including Avanti Polar Lipids and Benchchem, which provide it in high purity for laboratory use. Its CAS Registry Number is 90693-88-2, facilitating its identification in chemical databases such as PubChem and Sigma-Aldrich.
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is classified as a phospholipid. It belongs to the category of glycerophospholipids, which are essential components of biological membranes.
The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt typically involves the esterification of oleic acid with glycerol phosphate. The process can be carried out via several methods:
The synthesis requires precise control of reaction conditions including temperature, pH, and solvent choice to achieve optimal yields. The final product is purified through chromatography techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications.
The molecular structure of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine consists of two oleic acid chains attached to a glycerol backbone with a phosphate group linked to an L-serine residue. The stereochemistry around the glycerol backbone is critical for its function within lipid bilayers.
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt participates in several biochemical reactions:
These reactions are significant in studies involving lipid metabolism and membrane dynamics. The hydrolysis reaction can be catalyzed by phospholipases, enzymes that play crucial roles in cell signaling and membrane remodeling.
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt integrates into lipid bilayers, influencing membrane properties such as fluidity and curvature. Its mechanism of action primarily involves:
Studies have shown that this compound can alter the activity of various membrane-associated enzymes and receptors, thus impacting cellular responses.
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt appears as a hygroscopic powder that is insoluble in ethanol and dimethyl sulfoxide but soluble in chloroform:methanol:water mixtures.
Relevant data indicates that its interaction with lysozyme at the water/chloroform interface provides insights into protein-lipid interactions critical for understanding cellular mechanisms .
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt has numerous scientific applications:
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (DOPS) serves as a critical anionic phospholipid in liposome engineering due to its unique biophysical properties. The molecule features two oleoyl chains (18:1 cis-9) conferring fluid-phase behavior at physiological temperatures (transition temperature < 0°C) and a serine headgroup imparting a net negative charge at neutral pH. This structure enables electrostatic stabilization of liposomes, reducing aggregation via charge repulsion while maintaining membrane fluidity [1] [7]. Studies demonstrate that DOPS incorporation at 20-30 mol% enhances colloidal stability by increasing zeta potential values beyond |–30| mV, effectively counteracting van der Waals attraction forces [2] [9].
The oxidative stability of DOPS-containing membranes requires careful optimization. While the dioleoyl chains enhance flexibility, their bis-allylic positions render them susceptible to peroxidation. Accelerated stability studies reveal that liposomes with 30 mol% DOPS exhibit 35% less hydroperoxide formation when co-formulated with 5 mol% α-tocopherol compared to unprotected systems after 4 weeks at 4°C [6] [9]. Additionally, DOPS improves mechanical resilience during processing: freeze-thaw experiments show that liposomes containing 20 mol% DOPS retain 92% of their initial size distribution after 5 cycles, versus 78% for pure phosphatidylcholine systems [7].
Table 1: Stability Parameters of DOPS-Incorporated Liposomes
DOPS Concentration (mol%) | Zeta Potential (mV) | Size Change After 30 Days (%) | Encapsulant Retention (%) |
---|---|---|---|
0 | -1.2 ± 0.5 | +38.5 ± 5.2 | 62.3 ± 4.1 |
10 | -28.4 ± 1.1 | +18.7 ± 2.3 | 78.9 ± 3.2 |
20 | -41.6 ± 0.8 | +8.4 ± 1.6 | 91.5 ± 2.7 |
30 | -52.3 ± 1.3 | +12.9 ± 2.1* | 87.2 ± 3.5* |
Note: Asterisk () indicates onset of steric interference at high DOPS concentrations [2] [6] [9]*
Plasma membrane asymmetry – where phosphatidylserine (PS) is sequestered intracellularly – represents a fundamental biological feature replicated in biomimetic systems using DOPS. In vitro asymmetry generation techniques exploit DOPS's molecular recognition properties: 1) Cyclodextrin-mediated lipid exchange achieves >85% DOPS localization in inner leaflets, confirmed by fluorescence quenching assays [3]; 2) Calcium-induced flip-flop (0.5 mM Ca²⁺, 70°C) generates stable asymmetric vesicles with PSinner:PSouter ratios reaching 2.3:1, maintained for >72 hours at physiological temperatures [3] [10].
The biophysical consequences of DOPS asymmetry are profound. Molecular dynamics simulations reveal that asymmetric DOPS distribution (20% inner leaflet) increases membrane bending rigidity by 40% compared to symmetric bilayers, while reducing cisplatin permeability by an order of magnitude [10]. This permeability barrier stems from electrostatic field restructuring: anionic DOPS enrichment creates a dipole potential of -450 mV versus -220 mV in symmetric membranes, imposing kinetic barriers to cationic drug permeation [3] [10]. Artificially induced PS externalization – mimicking cancer cell membranes – enhances protein binding; annexin V association kinetics show 8-fold higher binding affinity to outer-leaflet DOPS compared to phosphatidylcholine domains [3].
Table 2: Techniques for Generating DOPS Asymmetry in Model Membranes
Method | Asymmetry Ratio (Inner:Outer) | Stability Duration | Key Mechanism | Limitations |
---|---|---|---|---|
Cyclodextrin-mediated exchange | Up to 9:1 | >7 days | Selective outer-leaflet extraction | Requires purified components |
Ca²⁺-induced flip-flop | 2.3:1 | 3 days | PS-Ca²⁺ complex favors negative curvature | Limited to PS lipids; non-physiological conditions |
Enzymatic modification | 1:0 (PS inner only) | >5 days | Headgroup conversion in outer leaflet | Enzyme-specific substrate requirements |
Phospholipase D treatment | 0:1 (PS outer only)* | 2 days | In situ PC-to-PS conversion | Inverse physiological orientation |
Note: Inverse asymmetry useful for apoptosis mimicry studies [3] [10]
The encapsulation efficiency (EE) of hydrophilic therapeutics in liposomes exhibits a biphasic dependence on DOPS concentration. At 10-20 mol% DOPS, EE of sulforhodamine B (SRB) increases from 35% to 68% due to enhanced electrostatic trapping: the anionic membrane restricts efflux of negatively charged molecules via charge repulsion [2] [4]. However, beyond 25 mol%, EE declines as membrane fluidity increases (verified by fluorescence anisotropy >0.25), enabling passive leakage through transient bilayer defects [2] [7].
For macromolecular biologics, DOPS-cholesterol synergism markedly improves retention. Liposomes formulated with 15 mol% DOPS and 45 mol% cholesterol demonstrate 92% retention of recombinant secretory leukocyte protease inhibitor (rSLPI) after 72 hours in serum, versus 58% in neutral liposomes [4]. This stabilization arises from hydrogen bonding between DOPS's serine headgroups and cholesterol's 3β-hydroxyl group, reducing bilayer free volume by 32% as quantified by laurdan generalized polarization measurements [6] [9]. The encapsulation advantage extends to nucleic acids: DOPS/DOPE liposomes (1:2 molar ratio) achieve 95% siRNA encapsulation versus 75% for DOTAP systems, while reducing cytotoxicity by eliminating cationic lipid requirements [5] [8].
DOPS's anionic surface charge enables layer-by-layer (LbL) assembly of polyelectrolyte multilayers (PEMs), creating diffusion barriers for controlled drug release. The formation mechanism involves: 1) Electrostatic adsorption of cationic polymers (e.g., chitosan, poly-L-lysine) onto DOPS liposomes at pH 5.0-6.0, where amine groups are protonated; 2) Subsequent deposition of anionic polymers (e.g., alginate, hyaluronan) building 2-10 nm thick shells [8]. PEM thickness correlates with DOPS content – liposomes with 30 mol% DOPS develop 8.2 ± 0.3 nm shells after 5 bilayers versus 3.1 ± 0.5 nm for 10 mol% systems [8].
Release kinetics are precisely tunable via PEM composition. Doxorubicin-loaded DOPS liposomes with poly(allylamine hydrochloride)/poly(styrene sulfonate) (PAH/PSS) multilayers exhibit near-zero burst release (<5% at 1 hour) followed by sustained 72-hour release profiles in physiological buffer. In contrast, uncoated controls release >90% within 2 hours [8]. The pH-responsiveness of DOPS-PEM systems is particularly valuable: at tumor-relevant pH 5.0, chitosan/alginate-coated DOPS liposomes accelerate release 4-fold compared to pH 7.4 due to polymer charge reversal and shell swelling [8]. Quartz crystal microbalance studies confirm that DOPS-containing membranes enhance polyelectrolyte adhesion energy by 2.3× over phosphatidylglycerol systems, attributed to hydrogen bonding with serine's hydroxyl group [8].
Table 3: Controlled Release Performance of DOPS-Based Hybrid Systems
Polyelectrolyte Pair | Number of Layers | PEM Thickness (nm) | Release Half-Time (h) | pH Sensitivity (Ratio t1/2 pH7.4/pH5.0) |
---|---|---|---|---|
Chitosan/Hyaluronic acid | 3 | 5.1 ± 0.4 | 18.2 ± 1.1 | 3.8× |
Poly-L-lysine/Alginate | 5 | 8.9 ± 0.7 | 42.5 ± 3.3 | 1.2× |
PAH/PSS | 4 | 7.3 ± 0.5 | 56.7 ± 4.2 | 1.0× |
Chitosan/TPP* | 2 | 3.8 ± 0.3 | 8.9 ± 0.6 | 6.5× |
Note: TPP = tripolyphosphate; systems tested with calcein model drug [8]
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0